![molecular formula C15H18N2O B2530477 1-[(Piperidin-4-yl)methoxy]isoquinoline CAS No. 1368324-75-7](/img/structure/B2530477.png)

1-[(Piperidin-4-yl)methoxy]isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

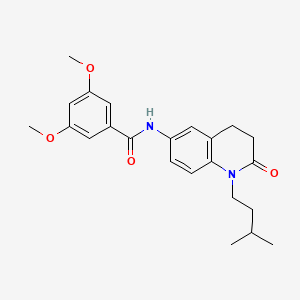

The compound 1-[(Piperidin-4-yl)methoxy]isoquinoline is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine and isoquinoline derivatives, which are relevant to the analysis of the compound . These derivatives are often synthesized for their potential pharmacological activities, including anti-acetylcholinesterase, bradycardic, antimicrobial, and anti-HIV activities, among others .

Synthesis Analysis

The synthesis of piperidine and isoquinoline derivatives typically involves multi-step chemical reactions. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) involved the replacement of a 2-isoindoline moiety with an indanone moiety to maintain potency . Another example is the preparation of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines, which were evaluated for bradycardic activity and involved structural modifications on the tetrahydroisoquinoline ring . The synthesis of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines was achieved by treating a precursor with α-halo carbonyl compounds .

Molecular Structure Analysis

The molecular structure of piperidine and isoquinoline derivatives is crucial for their biological activity. X-ray crystallography and spectroscopic methods such as NMR and mass spectroscopy are often used to determine and confirm the structures of these compounds 10. The crystal structure analysis can reveal the conformation of the rings and the presence of intermolecular interactions, which are important for the stability of the molecules 10.

Chemical Reactions Analysis

The chemical reactivity of piperidine and isoquinoline derivatives is influenced by their functional groups and molecular structure. For example, the presence of a piperidine ring can facilitate interactions with biological targets, while substituents on the isoquinoline ring can modulate the compound's pharmacological profile . The reactivity of these compounds can be studied using computational methods such as density functional theory (DFT) to predict reactive sites and interaction energies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and isoquinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the presence of methoxy groups was found to be preferable for exerting potent in vitro activity in bradycardic agents . Theoretical calculations can also provide insights into thermodynamic properties and electronic absorption spectra .

Scientific Research Applications

Crystallography and Structural Analysis

Structural Insights

The study of crystal structures and Hirshfeld surface analyses provides insights into the molecular interactions and properties of compounds structurally related to "1-[(Piperidin-4-yl)methoxy]isoquinoline." For instance, the analysis of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline shows that dispersion forces significantly contribute to intermolecular interactions in the crystals, highlighting the absence of classical hydrogen bonds (Ullah & Stoeckli-Evans, 2021).

Pharmacological Applications

Serotonin Receptor Modulation

Piperazinylpyridine derivatives, including those structurally related to "this compound," have been designed to act as novel serotonin subtype 1A (5-HT1A) agonists and subtype 3 (5-HT3) antagonists. These compounds show promise in the treatment of irritable bowel syndrome (IBS), with specific modifications enhancing receptor affinities and exhibiting desired pharmacological activities (Asagarasu et al., 2009).

Agricultural Applications

Insecticidal Activity

Pyridine derivatives related to "this compound" have shown insecticidal activity. Notably, a compound demonstrated significant efficacy against the cowpea aphid, Aphis craccivora, indicating potential applications in agricultural pest management (Bakhite et al., 2014).

Materials Science

Anticorrosion Agents

8-Hydroxyquinoline derivatives, similar in structural complexity to "this compound," have been investigated for their anticorrosion performance on mild steel in acidic media. Studies incorporating gravimetric, electrochemical methods, and computational simulations suggest these compounds are effective cathodic inhibitors, providing a foundation for the development of new anticorrosion materials (Douche et al., 2020).

Mechanism of Action

Target of Action

The compound “1-[(Piperidin-4-yl)methoxy]isoquinoline” contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .

Mode of Action

The mode of action would depend on the specific biological target of “this compound”. Piperidine derivatives can act as agonists or antagonists at receptors, inhibitors or activators of enzymes, or modulators of ion channels . The isoquinoline moiety could also contribute to the compound’s mode of action .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Compounds containing piperidine and isoquinoline moieties have been found to interact with a variety of biochemical pathways .

Pharmacokinetics

Both piperidine and isoquinoline moieties are common in drugs and likely to have good bioavailability .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Piperidine derivatives have been found to have a variety of effects, including analgesic, antihistaminic, and anti-inflammatory effects .

properties

IUPAC Name |

1-(piperidin-4-ylmethoxy)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDCNZZPUYVLHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)

![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)

![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)

![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2530410.png)